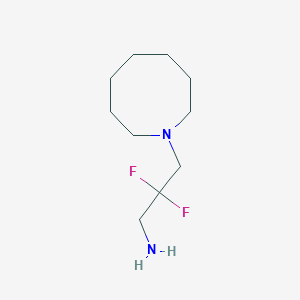

3-(Azocan-1-yl)-2,2-difluoropropan-1-amine

Description

Significance of Organofluorine Chemistry in Molecular Design

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of molecular design, particularly in the pharmaceutical and materials science sectors. wikipedia.org The incorporation of fluorine into organic molecules can profoundly alter their properties in beneficial ways. chinesechemsoc.org The fluorine atom is the most electronegative element and is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This unique combination of properties leads to several strategic advantages in molecular design.

The carbon-fluorine bond is one of the strongest single covalent bonds in organic chemistry, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. chinesechemsoc.orgtandfonline.com Furthermore, the introduction of fluorine can significantly influence the lipophilicity of a molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.comnih.gov Strategic fluorination can also alter the acidity or basicity (pKa) of nearby functional groups, which can improve the bioavailability of drugs containing amine groups. nih.gov These modifications can lead to increased binding affinity to target proteins and improved pharmacokinetic profiles. tandfonline.com It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the element's impact on drug discovery. chinesechemsoc.orgnih.govenamine.net

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Often Increased | The high strength of the C-F bond can prevent enzymatic cleavage. tandfonline.com |

| Lipophilicity | Generally Increased | Fluorine is more lipophilic than hydrogen, which can affect membrane permeability. tandfonline.com |

| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with biological targets. tandfonline.com |

| Acidity/Basicity (pKa) | Altered | The high electronegativity of fluorine can influence the electron density of neighboring functional groups. nih.gov |

Role of Amine Functionalities in Organic Synthesis and Functional Materials

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons. solubilityofthings.comuniversalclass.com This structural feature makes them basic and nucleophilic, rendering them highly versatile building blocks in organic synthesis. universalclass.comijrpr.com Amines are central to a vast array of chemical transformations, including alkylation, acylation, and the formation of imines and enamines, which are key steps in constructing more complex molecular architectures. solubilityofthings.comamerigoscientific.com

The importance of amines extends into medicinal chemistry and materials science. The amine functional group is a common feature in a wide range of pharmaceuticals, including antibiotics, antidepressants, and analgesics, where it often plays a crucial role in binding to biological targets or in determining the drug's solubility and transport properties. solubilityofthings.comijrpr.compurkh.com In materials science, amines are integral to the synthesis of polymers like nylon and polyurethanes and are used in the production of dyes and agrochemicals. amerigoscientific.compurkh.com Their ability to act as catalysts and their role in the formation of heterocyclic compounds further underscore their significance in modern chemistry. amerigoscientific.com

Overview of Azocane (B75157) Ring Systems as Structural Motifs

Azocane, also known as heptamethyleneimine, is a saturated eight-membered nitrogen-containing heterocycle. wikipedia.org As a medium-sized ring, it possesses a greater degree of conformational flexibility compared to more common five- and six-membered rings. This structural feature can be advantageous in drug design, allowing for optimal positioning of substituents to interact with biological targets.

While less common than smaller nitrogen heterocycles, the azocane ring is a recognized structural motif in medicinal chemistry. mdpi.com For instance, it forms the core of the antihypertensive drug guanethidine. wikipedia.orgdrugbank.com The unique steric and electronic properties conferred by the azocane ring can influence a molecule's biological activity and pharmacokinetic profile. smolecule.com Derivatives of azocane have been explored for various therapeutic applications, including potential neuroprotective and anticancer activities. smolecule.com The synthesis and functionalization of azepanes (seven-membered rings) and azocanes are active areas of research for creating new scaffolds for drug discovery. nih.gov

Contextualizing 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine within Advanced Chemical Architectures

The compound this compound is a sophisticated chemical entity that integrates the distinct features of its three primary components: a gem-difluorinated propyl chain, a primary amine, and an azocane ring. This specific arrangement results in a molecule with significant potential as a building block in the synthesis of more complex and functionally advanced molecules.

This combination of a fluorinated scaffold, a reactive primary amine, and a medium-sized N-heterocycle makes this compound a valuable intermediate for drug discovery and materials science. It provides a pathway to novel chemical entities where the interplay between the fluorinated segment, the amine linker, and the heterocyclic anchor can be systematically explored to optimize properties for specific applications.

Table 2: Properties of this compound

| Identifier | Value |

|---|---|

| CAS Number | 1856419-03-8 bldpharm.combldpharm.com |

| Molecular Formula | C10H20F2N2 |

| Molecular Weight | 206.28 g/mol bldpharm.com |

| Key Structural Features | Azocane Ring, Gem-Difluoropropane Moiety, Primary Amine |

Structure

3D Structure

Properties

Molecular Formula |

C10H20F2N2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(azocan-1-yl)-2,2-difluoropropan-1-amine |

InChI |

InChI=1S/C10H20F2N2/c11-10(12,8-13)9-14-6-4-2-1-3-5-7-14/h1-9,13H2 |

InChI Key |

OCNZJIIGIFPHQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)CC(CN)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azocan 1 Yl 2,2 Difluoropropan 1 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 3-(azocan-1-yl)-2,2-difluoropropan-1-amine, reveals several logical disconnections. The most apparent bond formations are the two carbon-nitrogen bonds. Disconnecting the C-N bond between the azocane (B75157) ring and the difluoropropane chain suggests a nucleophilic substitution reaction between azocane and a suitable 3-carbon electrophile bearing the gem-difluoro group and a protected primary amine.

A more fundamental disconnection targets the 2,2-difluoropropan-1-amine (B7888968) scaffold itself. This central building block can be conceptually disassembled to simpler precursors. One approach involves the formation of the primary amine via reductive amination of a corresponding 2,2-difluoropropanal or a related carbonyl compound. This strategy isolates the challenge to the synthesis of a suitable fluorinated carbonyl precursor.

Alternatively, the gem-difluoro group can be installed onto a pre-existing propane (B168953) backbone. This could be achieved through nucleophilic or electrophilic fluorination strategies on a molecule already containing the necessary carbon framework and functional groups, which can later be converted to the amine and the azocane attachment point.

Synthesis of the 2,2-Difluoropropan-1-amine Scaffold

Approaches to gem-Difluoroalkyl Chains

The incorporation of a gem-difluoro unit into an aliphatic chain is a common challenge in organofluorine chemistry. Several reliable methods have been developed to achieve this transformation.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. commonorganicchemistry.com In the context of 2,2-difluoropropan-1-amine, this would involve the reaction of a 2,2-difluorinated aldehyde or ketone with an amine source, followed by reduction of the resulting imine or enamine intermediate.

A plausible precursor for the synthesis of 2,2-difluoropropan-1-amine is 2,2-difluoropropanal. The reaction of this aldehyde with ammonia (B1221849) or a protected amine equivalent would form an imine, which can then be reduced using a variety of reducing agents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). acs.org The choice of reducing agent is crucial, as it must selectively reduce the imine in the presence of the starting aldehyde. acs.org

A systematic study on the biomimetic reductive amination of fluorinated aldehydes and ketones has shown that N-benzylimines derived from these carbonyls can undergo isomerization, providing a pathway to fluorinated amines. nih.govacs.org This highlights the feasibility of forming imines from fluorinated carbonyls, a key step in reductive amination.

| Precursor | Amine Source | Reducing Agent | Solvent | Notes |

| 2,2-Difluoropropanal | Ammonia | Sodium Cyanoborohydride | Methanol | Imine formation and reduction in one pot. |

| 2,2-Difluoropropanal | Benzylamine | Sodium Borohydride | Ethanol | Subsequent debenzylation required. |

| 1,1-Difluoroacetone | Ammonia | Catalytic Hydrogenation (e.g., H2/Pd-C) | Ethanol | Potential for direct amination of a ketone. |

This table presents hypothetical yet plausible reaction conditions based on general principles of reductive amination.

Nucleophilic fluorination is a common strategy for introducing fluorine into organic molecules. Deoxyfluorination of a carbonyl group is a direct method to form a gem-difluoroalkane. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used for this purpose. organic-chemistry.orgenamine.netsigmaaldrich.com

Starting from a suitable 3-carbon precursor containing a ketone or aldehyde functionality at the 2-position, such as 1-hydroxypropan-2-one (acetol) with appropriate protection, one could perform a deoxyfluorination to install the gem-difluoro group. The choice of substrate and protecting groups would be critical to ensure compatibility with the fluorinating agent.

Deoxo-Fluor has been shown to be effective for the conversion of aldehydes and ketones to their corresponding gem-difluorides. organic-chemistry.org Aminodifluorosulfinium tetrafluoroborate (B81430) salts have also been reported as efficient deoxofluorinating reagents, often with improved selectivity compared to DAST and Deoxo-Fluor. organic-chemistry.org

| Carbonyl Precursor | Fluorinating Agent | Solvent | Temperature | Typical Yields |

| Substituted Propanone | DAST | Dichloromethane | 0 °C to RT | Moderate to Good |

| Substituted Propanal | Deoxo-Fluor | Dichloromethane | Room Temperature | Good to Excellent |

| Substituted Propanone | Aminodifluorosulfinium tetrafluoroborate | Dichloromethane | Room Temperature | Good |

Data in this table is generalized from literature on nucleophilic deoxyfluorination reactions.

Electrophilic fluorination offers an alternative approach to installing fluorine atoms. Reagents such as F-TEDA-BF4 (Selectfluor) are powerful electrophilic fluorinating agents capable of fluorinating a wide range of substrates. rsc.org

For the synthesis of the 2,2-difluoropropan-1-amine scaffold, one could envision starting with a propane derivative containing an activatable methylene (B1212753) group at the C-2 position, flanked by electron-withdrawing groups to facilitate fluorination. For instance, a β-keto ester or a similar 1,3-dicarbonyl compound could be a suitable precursor. Stepwise electrophilic fluorination could introduce the two fluorine atoms at the central carbon. Subsequent chemical manipulations would then be required to convert the activating groups into the desired amine and the functionality needed for attaching the azocane ring.

Recent studies have demonstrated the use of Selectfluor for the difluorination of amines, transforming an amino group into a difluoramino (NF2) group. rsc.org While this is a different transformation, it underscores the utility of Selectfluor in organofluorine synthesis.

| Substrate Type | Fluorinating Agent | Solvent | Key Feature |

| 1,3-Dicarbonyl Compound | Selectfluor | Acetonitrile (B52724) | Activated methylene group is fluorinated. |

| Enamine | Selectfluor | Acetonitrile | Fluorination of an electron-rich double bond. |

| Silyl Enol Ether | Selectfluor | Dichloromethane | Fluorination of a neutral enol equivalent. |

This table illustrates general strategies for electrophilic fluorination that could be adapted for the target scaffold.

One-Pot Syntheses of Fluorinated Amines

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multicomponent reactions. taylorfrancis.com Such strategies can streamline the synthesis of complex molecules by combining several steps into a single operation, avoiding the isolation of intermediates.

A one-pot, metal-free protocol for the synthesis of gem-difluorinated N-Boc-protected amines has been described. nih.govacs.org This method involves the reaction of N-Boc imines with an in situ-generated phosphorus ylide to produce gem-difluorinated phosphonium (B103445) salts. These intermediates then act as a source of difluoroalkyl radicals under photoredox conditions to afford the desired products. Although this specific example may not be directly applicable to the target molecule without significant adaptation, it illustrates the potential of one-pot methodologies in the synthesis of gem-difluorinated amines.

Multicomponent reactions (MCRs) offer another powerful approach. taylorfrancis.com An MCR could potentially bring together a fluorinated building block, an amine source, and a third component to rapidly assemble a complex fluorinated amine. The development of a specific MCR for this compound would represent a significant advancement in the synthesis of such compounds.

| Reaction Type | Key Components | Catalyst/Conditions | Product Type |

| Radical-based one-pot | N-Boc imine, phosphorus ylide, electron-deficient alkene | Photocatalyst, Hantzsch ester | gem-Difluorinated N-Boc-amines |

| Multicomponent Reaction (e.g., Ugi) | Isocyanide, carbonyl, amine, carboxylic acid | Various | α-Acylamino amides |

| Multicomponent Reaction (e.g., Mannich) | Aldehyde, amine, active methylene compound | Acid or Base | β-Amino carbonyl compounds |

This table provides examples of one-pot and multicomponent reactions that are conceptually relevant to the synthesis of fluorinated amines.

Construction of the Azocane Ring System

The azocane ring, an eight-membered saturated nitrogen heterocycle, presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with forming medium-sized rings. However, a variety of sophisticated strategies have been developed to overcome these hurdles.

Ring-Closing Reactions for Eight-Membered N-Heterocycles

Direct cyclization, or ring-closing, reactions are a primary approach to forming the azocane core. These methods involve creating a linear precursor containing the requisite atoms and functional groups that can undergo an intramolecular reaction to form the cyclic product.

Intramolecular reductive amination is a powerful and widely used method for constructing cyclic amines. researchgate.netmasterorganicchemistry.com The strategy involves a precursor molecule containing both an amine and a carbonyl group (aldehyde or ketone), separated by a suitable carbon chain. In the presence of a mild acid catalyst, these functional groups reversibly form a cyclic iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the saturated heterocycle. masterorganicchemistry.comyoutube.com

A key advantage of this method is the ability to perform it as a one-pot reaction, where the imine formation and reduction occur concurrently. youtube.com The choice of reducing agent is critical; it must be capable of reducing the iminium ion without significantly reducing the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their selective reactivity towards protonated imines over ketones or aldehydes. masterorganicchemistry.com Catalytic hydrogenation over a supported metal catalyst is also an effective and green alternative. acsgcipr.org

For the synthesis of an azocane ring, a linear 7-aminoheptanal or a related amino ketone would serve as the ideal precursor. The reaction proceeds through the formation of an eight-membered cyclic iminium ion, which is subsequently reduced to the azocane.

Table 1: Reagents for Intramolecular Reductive Amination

| Reagent Class | Specific Examples | Key Features |

|---|---|---|

| Borohydride Reagents | Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions in the presence of carbonyls. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Milder, less toxic alternative to NaBH₃CN; effective in various solvents. masterorganicchemistry.com | |

| 2-Picoline borane | Stable, easy-to-handle amine-borane complex suitable for large-scale synthesis. acsgcipr.org |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Atom-economical and environmentally friendly; conditions can be tuned for selectivity. acsgcipr.org |

In the context of green chemistry, atom economy—maximizing the incorporation of reactant atoms into the final product—is a paramount goal. jocpr.comjk-sci.com Methodologies that achieve this, such as addition, rearrangement, and cascade reactions, are highly desirable for constructing complex molecules like azocanes. jk-sci.com

Rearrangement reactions, in particular, are highly atom-economical as they reorganize the atoms of a starting material without the loss of any fragments. researchgate.net For instance, a researchgate.netresearchgate.net-sigmatropic rearrangement of specific precursors can lead to the formation of azocane rings. researchgate.net Metal-catalyzed cascade reactions, such as rhodium-catalyzed [4+2+2] cycloadditions, provide another efficient route to eight-membered rings by combining multiple components in a single, orchestrated sequence. dntb.gov.ua These processes avoid the need for stoichiometric reagents and minimize waste generation, aligning with the principles of sustainable synthesis. jocpr.com

Table 2: Comparison of Atom-Economical Reactions for Ring Formation

| Reaction Type | Description | Atom Economy | Example Application |

|---|---|---|---|

| Pericyclic Reactions | Concerted reactions (e.g., researchgate.netresearchgate.net-sigmatropic rearrangements) that proceed through a cyclic transition state. | 100% | Rearrangement of azetidine (B1206935) derivatives to form azocanes. researchgate.net |

| Addition Reactions | Two or more molecules combine to form a single, larger product with no other byproducts. | 100% | Diels-Alder reactions to build cyclic precursors. jocpr.com |

| Catalytic Cycloadditions | Metal-catalyzed reactions that bring together multiple unsaturated components (e.g., dienes, alkynes) to form a ring. | High | Rhodium-catalyzed [4+2+2] cycloaddition to synthesize cyclooctadienes. dntb.gov.ua |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially in one pot to rapidly build molecular complexity. | High | Palladium-catalyzed cascades can produce multi-ring systems in one step. jk-sci.com |

Ring-expansion reactions offer an elegant solution to the challenges of medium-ring synthesis by starting with a smaller, more easily formed ring and inserting atoms to reach the desired eight-membered structure. mdpi.com This approach leverages the favorable kinetics of forming 3- to 6-membered rings and transforms them into thermodynamically challenging larger rings.

Several strategies have been successfully employed:

Expansion of Piperidines: Diastereomerically pure azepane (seven-membered) and azocane derivatives have been prepared through the ring expansion of piperidines, demonstrating excellent stereoselectivity and regioselectivity. researchgate.netrsc.org

Expansion of Azetidines: Enantiomerically pure 2-alkenyl azetidines can undergo a ring-expansion when reacted with activated alkynes, providing a novel entry to functionalized eight-membered nitrogen heterocycles. researchgate.net The transformation of bicyclic azetidiniums can also lead to azocanes through nucleophilic ring-opening. researchgate.net

Expansion of Cyclobutanones: An asymmetric organocatalytic approach has been developed where cyclobutanone (B123998) derivatives undergo a Michael addition followed by a four-atom ring expansion to furnish benzo[b]azocinones with high yield and stereoselectivity. researchgate.net

These methods highlight the versatility of using strained or functionalized smaller rings as precursors to the more complex azocane system. nih.govscribd.com

Stereoselective Approaches to Azocane Derivatives

The control of stereochemistry is crucial in the synthesis of biologically active molecules. For azocane derivatives, stereoselectivity can be introduced either by using a chiral starting material or by employing a chiral catalyst or auxiliary during the ring-forming step.

As mentioned, the organocatalyzed ring expansion of cyclobutanones provides a powerful method for creating chiral benzazocinones. researchgate.net This reaction uses a chiral catalyst to control the stereochemical outcome of the initial Michael addition, which then dictates the stereochemistry of the final eight-membered lactam. Similarly, ring-expansion strategies starting from enantiomerically pure materials, such as derivatives of L-proline, can transfer the initial chirality to the final azocane product with high fidelity. researchgate.net The stereoselective synthesis of azepane derivatives from piperidines also serves as a proof-of-concept that can be extended to azocane systems, where the stereocenters on the initial ring guide the stereochemical outcome of the expansion. rsc.org

Coupling Strategies for this compound

Once the azocane ring is synthesized, the final step is to couple it with the 2,2-difluoropropan-1-amine side chain. The most direct approach is a nucleophilic substitution reaction where the secondary amine of the azocane ring acts as a nucleophile.

A plausible synthetic route would involve the reaction of azocane with a suitable three-carbon electrophile already containing the gem-difluoro motif and a protected amine, such as 3-bromo-2,2-difluoropropan-1-amine or a related tosylate or mesylate. The azocane nitrogen would displace the leaving group (e.g., bromide) to form the C-N bond, yielding the target molecule after deprotection of the primary amine.

Alternatively, a reductive amination sequence could be employed. Azocane could be reacted with 2,2-difluoropropanal in the presence of a reducing agent. This would initially form an enamine or iminium ion, which is then reduced to yield an intermediate that would require further steps to install the terminal amine. A more likely reductive amination strategy would involve coupling a precursor like 1-(azocan-1-yl)-2,2-difluoropropan-1-one with ammonia, followed by reduction.

The synthesis of the difluorinated building blocks themselves is a key consideration. Geminal difluoro groups are often installed by the deoxofluorination of a corresponding carbonyl compound using reagents like diethylaminosulfur trifluoride (DAST). nottingham.ac.uk Therefore, a precursor such as ethyl 3-amino-2,2-difluoropropanoate could be synthesized and then elaborated into a suitable electrophile for coupling with the azocane ring. Copper-catalyzed cross-coupling reactions are also a modern and effective method for forming bonds to difluorinated carbons. nih.gov

Table 3: Potential Coupling Strategies

| Strategy | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| Nucleophilic Substitution | Azocane + 3-bromo-2,2-difluoropropan-1-amine (protected) | A non-nucleophilic base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., ACN, DMF) | Protected this compound |

| Reductive Amination | Azocane + 2,2-difluoropropanal | NaBH(OAc)₃ or NaBH₃CN | 1-(Azocan-1-yl)-2,2-difluoropropane |

| Amide Coupling followed by Reduction | Azocane + 2,2-difluoropropanoyl chloride | Amide coupling agent (e.g., HATU), base | 1-(Azocan-1-yl)-2,2-difluoropropan-1-one |

Amination Reactions for C-N Bond Formation

The crucial step in the synthesis of this compound is the formation of the C-N bond between the azocane ring and the 2,2-difluoropropyl backbone. Two primary strategies are considered for this transformation: reductive amination and nucleophilic substitution.

Reductive Amination:

Reductive amination is a versatile and widely used method for the formation of C-N bonds. mdpi.comnih.gov This approach would involve the reaction of a suitable 2,2-difluoroaldehyde precursor with azocane to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A plausible precursor for this reaction is 2,2-difluoro-3-oxopropan-1-amine, which would need to be appropriately protected at the primary amine functionality (e.g., as a carbamate (B1207046) or phthalimide) prior to the reaction.

The general reaction scheme is as follows:

Step 1: Imine/Iminium Ion Formation A protected 2,2-difluoro-3-oxopropan-1-amine reacts with azocane under mildly acidic conditions to form a hemiaminal, which then dehydrates to form an iminium ion.

Step 2: Reduction A reducing agent is introduced to reduce the iminium ion to the tertiary amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.org The choice of reducing agent is critical; for instance, NaBH₃CN is effective at reducing iminium ions while being less reactive towards the aldehyde starting material. youtube.com

Nucleophilic Substitution:

An alternative approach involves the nucleophilic substitution of a suitable leaving group on a 2,2-difluoropropyl precursor with azocane. A potential precursor for this reaction would be a protected 1-amino-2,2-difluoro-3-halopropane (e.g., where the halogen is bromine or iodine) or a sulfonate ester (e.g., tosylate or mesylate). Azocane, acting as a nucleophile, would displace the leaving group to form the desired C-N bond.

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. The choice of solvent is also important, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile often being employed to facilitate the reaction.

Selective Functionalization of Precursor Molecules

The successful synthesis of this compound relies heavily on the selective functionalization of precursor molecules to introduce the required chemical moieties in a controlled manner.

A key precursor could be a 2,2-difluorinated three-carbon building block. For instance, the synthesis could commence from 2,2-difluoro-1,3-propanediol. Selective oxidation of one of the primary alcohols to an aldehyde would provide the necessary functionality for a subsequent reductive amination with a protected amine to install the primary amino group. The remaining alcohol could then be converted to a good leaving group, such as a tosylate, to facilitate nucleophilic substitution with azocane.

Alternatively, a synthetic route could start from a molecule already containing the primary amine, such as 2,2-difluoro-3-hydroxypropan-1-amine (with appropriate protection of the amine). The hydroxyl group can then be activated for substitution by azocane.

The introduction of the gem-difluoro unit itself is a critical step. This can be achieved through various fluorination methods, such as the deoxyfluorination of a corresponding ketone precursor using reagents like diethylaminosulfur trifluoride (DAST) or the fluorination of a 1,3-dicarbonyl compound. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving a high yield and purity of the final product. Key parameters that require careful consideration include the choice of reagents, solvent, temperature, and reaction time.

For the reductive amination pathway, a systematic study of various reducing agents, acid catalysts, and solvents would be necessary. The pH of the reaction medium is a critical factor, as it influences both the rate of iminium ion formation and the stability of the reducing agent.

Table 1: Hypothetical Optimization of Reductive Amination Conditions

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH₃CN | Methanol | 25 | 65 |

| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 78 |

| 3 | H₂ (1 atm), Pd/C | Ethanol | 25 | 55 |

In the case of nucleophilic substitution , the nature of the leaving group, the stoichiometry of the reactants, and the choice of base are crucial variables. A more reactive leaving group, such as an iodide or a triflate, may lead to higher yields or allow for milder reaction conditions.

Table 2: Hypothetical Optimization of Nucleophilic Substitution Conditions | Entry | Leaving Group | Base | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | -Br | K₂CO₃ | Acetonitrile | 80 | 60 | | 2 | -OTs | Et₃N | DMF | 60 | 75 | | 3 | -I | K₂CO₃ | Acetonitrile | 80 | 85 | | 4 | -OTs | DBU | DMF | 60 | 80 |

Furthermore, purification strategies, such as column chromatography or crystallization, would need to be developed to isolate the target compound in high purity. Spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, would be essential for the structural elucidation and characterization of the final product and all synthetic intermediates.

Theoretical and Computational Investigations of 3 Azocan 1 Yl 2,2 Difluoropropan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a balance between computational cost and accuracy, making them a standard tool for the study of medium-sized organic molecules like 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule.

A thorough DFT analysis would be initiated to map the electronic landscape of this compound. This involves calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting the molecule's reactivity. The HOMO location would indicate sites susceptible to electrophilic attack, likely associated with the lone pair of electrons on the amine and azocane (B75157) nitrogen atoms. Conversely, the LUMO distribution would highlight regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Further analysis, such as Natural Bond Orbital (NBO) analysis, would be employed to provide a detailed picture of the bonding within the molecule. This would quantify the nature of the C-F, C-N, and C-C bonds, including their hybridization and polarity. The geminal difluoro group on the propane (B168953) chain is expected to significantly influence the local electronic environment through strong inductive effects, pulling electron density towards the fluorine atoms. This effect would be clearly quantifiable through calculated partial atomic charges. An electrostatic potential (ESP) map would also be generated to visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding intermolecular interactions.

The flexibility of the eight-membered azocane ring and the rotatable bonds in the difluoropropanamine side chain results in a complex conformational landscape for this compound. A systematic conformational search would be performed using computational methods to identify all stable low-energy conformers. This process typically involves rotating the key dihedral angles and performing geometry optimizations for each starting structure.

DFT calculations would then be used to accurately determine the geometry and relative energies of these conformers. The various puckering modes of the azocane ring, such as boat-chair and crown conformations, would be characterized. The relative Gibbs free energies of these conformers would be calculated to predict their population distribution at a given temperature. Identifying the global minimum energy structure is essential, as it represents the most probable conformation of the molecule in the gas phase. The energy barriers for interconversion between different conformers could also be calculated to understand the dynamics of conformational changes.

Hypothetical Relative Energies of Azocane Ring Conformations

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Boat-Chair-1 (BC-1) | 0.00 |

| Boat-Chair-2 (BC-2) | 1.25 |

| Crown | 2.80 |

| Boat-Boat (BB) | 5.50 |

Note: This table is illustrative. The values represent a hypothetical outcome of DFT calculations for the azocane ring portion of the molecule to demonstrate the type of data generated.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Using the optimized geometries of the most stable conformers, key spectroscopic parameters for this compound would be calculated.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, and ¹⁵N) would be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. Given the conformational flexibility, the predicted NMR shifts would likely be reported as a Boltzmann-averaged value over the low-energy conformers to provide a more accurate comparison with experimental results obtained in solution.

Infrared (IR) and Raman vibrational frequencies would also be calculated. This analysis helps to identify the characteristic vibrational modes of the molecule, such as the C-F stretches, N-H stretches of the primary amine, and various C-H and C-N vibrational modes. The calculated frequencies and their corresponding intensities would generate a theoretical vibrational spectrum that can be used to interpret and assign peaks in an experimental IR or Raman spectrum.

Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (gem-difluoro) | 120.5 |

| CH₂ (adjacent to CF₂) | 45.2 |

| CH₂ (amine) | 40.8 |

| Azocane C2/C8 | 55.1 |

| Azocane C3/C7 | 28.3 |

| Azocane C4/C6 | 26.5 |

| Azocane C5 | 29.0 |

Note: This table is illustrative. The values are hypothetical predictions based on the GIAO method and are presented to show the format of the output from such a calculation.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of molecular flexibility, conformational transitions, and interactions with the surrounding environment.

The conformation and behavior of this compound can be significantly influenced by its environment. MD simulations are ideally suited to investigate these solvent effects. By immersing the molecule in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide), simulations can be run to observe how solvent interactions affect its preferred conformation and dynamics.

The presence of polar solvent molecules would likely stabilize different conformers compared to the gas phase, particularly those with a larger dipole moment. The primary amine and the azocane nitrogen can act as hydrogen bond donors and acceptors, respectively, and MD simulations would allow for the detailed analysis of the hydrogen bonding network formed with protic solvents. Radial distribution functions (RDFs) would be calculated to understand the structuring of solvent molecules around specific functional groups, such as the amine and the difluoro groups. By providing a realistic model of the solvated state, MD simulations can offer a more accurate picture of the molecule's behavior in solution, which is crucial for understanding its properties in a biological or chemical context.

Molecular Modeling of Intermolecular Interactions

No molecular modeling studies have been published that investigate the non-covalent interactions of this compound with itself or other molecules.

Future research initiatives may eventually provide the necessary data to conduct a thorough theoretical and computational investigation of this compound. Until such research is published, a detailed and scientifically accurate article on this specific topic cannot be constructed.

Chemical Reactivity and Derivatization of 3 Azocan 1 Yl 2,2 Difluoropropan 1 Amine As a Synthetic Building Block

Reactions Involving the Primary Amine Moiety

The primary amine group in 3-(azocan-1-yl)-2,2-difluoropropan-1-amine is a key site for a variety of nucleophilic reactions. The electron-withdrawing nature of the adjacent difluoromethylene group is expected to reduce the basicity and nucleophilicity of the primary amine compared to its non-fluorinated analog. This modulation of reactivity can be advantageous in controlling selectivity in certain synthetic transformations.

Acylation and Sulfonylation

Primary amines readily undergo acylation with acylating agents such as acyl chlorides, anhydrides, and esters to form stable amide bonds. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the introduction of various functional groups and for creating key structural motifs in medicinal chemistry and materials science.

The general scheme for the acylation and sulfonylation of this compound is as follows:

Acylation: The primary amine can react with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O) in the presence of a base to yield the corresponding N-(3-(azocan-1-yl)-2,2-difluoropropyl)amide.

Sulfonylation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base affords the N-(3-(azocan-1-yl)-2,2-difluoropropyl)sulfonamide.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-(3-(azocan-1-yl)-2,2-difluoropropyl)acetamide |

| Acylation | Benzoyl chloride | N-(3-(azocan-1-yl)-2,2-difluoropropyl)benzamide |

| Sulfonylation | Tosyl chloride | N-(3-(azocan-1-yl)-2,2-difluoropropyl)-4-methylbenzenesulfonamide |

| Sulfonylation | Mesyl chloride | N-(3-(azocan-1-yl)-2,2-difluoropropyl)methanesulfonamide |

Alkylation and Reductive Alkylation

The primary amine of this compound can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products. A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination.

Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the issue of over-alkylation. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The general scheme for the reductive alkylation is as follows:

Imine Formation: The primary amine reacts with an aldehyde or ketone to form a protonated imine intermediate.

Reduction: A hydride reagent reduces the imine to the corresponding secondary amine.

The use of 2,2,2-trifluoroethanol (B45653) as a solvent has been shown to be effective in promoting the reductive alkylation of amines with sodium borohydride without the need for a catalyst. organic-chemistry.org

Formation of Imines and Amides

As an intermediate step in reductive amination, the primary amine of this compound can react with aldehydes and ketones to form imines (Schiff bases). The formation of the imine is a reversible reaction and is typically carried out under conditions where water is removed to drive the equilibrium towards the product.

Amide bond formation is a cornerstone of organic and medicinal chemistry. Beyond the use of acyl chlorides and anhydrides, amides can be formed from carboxylic acids using a wide variety of coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Nucleophilic Substitutions and Additions

The primary amine, being a good nucleophile, can participate in various nucleophilic substitution and addition reactions. For example, it can react with electrophilic reagents such as epoxides, α,β-unsaturated carbonyl compounds (Michael addition), and other activated systems. The presence of the electron-withdrawing difluoro group is expected to decrease the rate of these reactions compared to non-fluorinated analogues. Studies on the nucleophilic substitution of α,α-difluorobenzyl bromide have shown a significant rate decrease compared to the non-fluorinated counterpart, highlighting the strong electronic effect of the gem-difluoro group. researchgate.net

Transformations at the Azocane (B75157) Nitrogen

The tertiary amine within the azocane ring of this compound is also a site for chemical modification, although its reactivity is influenced by the steric bulk of the eight-membered ring and the appended difluoropropylamine side chain.

Alkylation and Arylation Reactions

The azocane nitrogen can undergo alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction is a standard transformation for tertiary amines.

Furthermore, the tertiary nitrogen of the azocane ring can participate in arylation reactions. A prominent method for the N-arylation of amines is the Chan-Evans-Lam (CEL) coupling. nih.govwikipedia.org This copper-catalyzed cross-coupling reaction typically employs an aryl boronic acid as the arylating agent and can be performed under mild conditions, often in the presence of air. organic-chemistry.org The CEL coupling is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals and other functional molecules. While specific examples with this compound are not documented, the general applicability of the CEL coupling to a wide range of amines suggests its potential for the arylation of the azocane nitrogen in this molecule.

Quaternization and Salt Formation

The presence of two nitrogen atoms—a primary amine and a tertiary amine within the azocane ring—allows for selective or exhaustive quaternization and salt formation. These reactions are fundamental for modifying the compound's solubility, and for introducing permanent positive charges, which is a common strategy in the development of antimicrobial agents or phase-transfer catalysts. nih.govmdpi.com

The relative basicity of the two nitrogen centers dictates the selectivity of these transformations. Generally, tertiary amines are more basic than primary amines due to the electron-donating inductive effect of the alkyl substituents. libretexts.org However, the strong electron-withdrawing effect of the gem-difluoro group at the C2 position is expected to significantly decrease the basicity of the adjacent primary amine at C1. Consequently, the azocane nitrogen, being more distant from the electronic influence of the CF2 group, will be the more basic and nucleophilic center.

This differential basicity allows for selective mono-quaternization at the azocane nitrogen under controlled conditions, using one equivalent of an alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide). The resulting mono-quaternary ammonium salt would retain the primary amine for further functionalization.

Table 1: Predicted Reactivity of Nitrogen Centers in this compound

| Nitrogen Center | Type | Expected Relative Basicity | Preferred Site for Mono-Quaternization | Rationale |

| Azocane Nitrogen | Tertiary | Higher | Yes | More distant from the electron-withdrawing CF2 group; stabilized by three alkyl substituents. |

| Propan-1-amine Nitrogen | Primary | Lower | No | Basicity is significantly reduced by the strong inductive effect of the adjacent CF2 group. |

Exhaustive quaternization using an excess of the alkylating agent would lead to the formation of a di-quaternary ammonium salt. Similarly, salt formation with acids will preferentially occur at the more basic azocane nitrogen. In a strongly acidic medium, protonation of both nitrogen atoms is possible, yielding a dicationic species. libretexts.org

Fluorine-Mediated Reactivity

The primary influence of the gem-difluoro moiety is its powerful electron-withdrawing inductive effect (-I effect). This effect has a significant impact on the reactivity of the adjacent primary amino group.

Basicity: The pKa of the conjugate acid of a primary amine is typically around 10-11. However, the presence of a β-CF2 group is known to lower the basicity of amines. Studies on related fluorinated cycloalkanes have shown that gem-difluorination can decrease the pKa values of amines by 0.3-0.5 units or more, depending on the proximity of the CF2 group. researchgate.net Therefore, the primary amine in this compound is expected to be significantly less basic and less nucleophilic than its non-fluorinated counterpart, 3-(Azocan-1-yl)propan-1-amine. This reduced nucleophilicity would affect the rates of reactions such as acylation or alkylation at the primary amine.

Conformational Effects: Fluorine substitution can introduce conformational biases through stereoelectronic interactions, such as the gauche effect. researchgate.net The polarized C-F bonds can engage in dipole-dipole interactions and hyperconjugation, influencing the rotational preference around the C1-C2 and C2-C3 bonds. This could potentially lead to a preferred orientation of the amino and azocanyl groups, which might be leveraged in stereoselective synthesis.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. rsc.org This exceptional strength imparts high thermal and chemical stability to the CF2 group.

The C-F bonds in this compound are highly resistant to cleavage under a wide range of reaction conditions, including strong acids, bases, and common oxidizing or reducing agents. This inertness is a key advantage, as it allows for a wide variety of chemical transformations to be performed on the amino and azocane functionalities without compromising the integrity of the difluoromethylene unit. While radical-based C-F bond activation is a known process for certain classes of compounds like gem-difluoroalkenes, it typically requires specific and harsh conditions that would not be encountered during standard derivatization reactions of amines. nih.gov

Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond (in CH3-X) | Bond Dissociation Energy (kcal/mol) | Relative Stability |

| C-F | 115 | Very High |

| C-H | 104.9 | High |

| C-Cl | 83.7 | Moderate |

| C-Br | 72.1 | Lower |

| C-I | 57.6 | Low |

Data adapted from available chemical literature. rsc.org

Stereochemical Control in Chemical Transformations

The target molecule, this compound, is chiral, with a stereocenter at the C1 position. Chemical transformations involving this center or reactions on the conformationally flexible eight-membered azocane ring can be influenced by the presence of the gem-difluoro group.

The stereoelectronic effects of the CF2 group can influence the conformational equilibrium of the molecule. researchgate.net This conformational locking or bias can create a more defined three-dimensional environment around the reactive centers. For instance, in reactions involving the primary amine, such as asymmetric synthesis, the preferred conformation induced by the fluorine atoms could lead to enhanced facial selectivity, favoring the approach of a reagent from one side over the other.

Furthermore, the azocane ring itself can adopt several low-energy conformations (e.g., boat-chair, twist-chair). The bulky and polar 2,2-difluoropropan-1-amine (B7888968) substituent may favor a specific conformation of the ring, which could in turn influence the stereochemical outcome of reactions on the ring itself, such as functionalization of the ring carbons or reactions involving the lone pair of the azocane nitrogen.

Development of Functionalized Derivatives for Material Science Applications

The trifunctional nature of this compound makes it an attractive scaffold for designing novel functionalized derivatives for material science. The primary amine serves as a versatile handle for covalent incorporation into larger structures, while the azocane ring and the gem-difluoro group can be used to tune the material's bulk properties.

Polymer Synthesis: The primary amine can be used as a monomer in polymerization reactions. For example, reaction with diacyl chlorides or diisocyanates would yield polyamides or polyureas, respectively. The incorporation of the bulky azocane ring and the polar CF2 group into the polymer backbone would be expected to influence properties such as:

Thermal Stability: The strong C-F bonds could enhance thermal stability.

Solubility: The flexible azocane ring might disrupt chain packing, improving solubility in organic solvents.

Surface Properties: Fluorinated polymers are known for their low surface energy and hydrophobicity, making them suitable for coatings and hydrophobic surfaces. tandfonline.com

Surface Modification: The amine group can be used to graft the molecule onto surfaces of materials like silica (B1680970) or gold nanoparticles. The resulting modified surfaces would exhibit properties dictated by the fluorinated azocane moiety, such as altered hydrophobicity and chemical resistance.

Functional Materials: Derivatization of the primary amine to install photoresponsive groups (e.g., azobenzenes) or chelating agents could lead to smart materials. The azocane ring acts as a bulky, flexible spacer, while the fluorinated segment could enhance the stability and processability of the final material. The synthesis of light-switchable polymers containing diazocine units provides a template for how such cyclic structures can be incorporated into polymer backbones. mdpi.com

Potential Research Applications of 3 Azocan 1 Yl 2,2 Difluoropropan 1 Amine in Chemical Science

Role as a Privileged Scaffold in Organic Synthesis

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for the development of new bioactive compounds. Saturated heterocyclic systems, such as the azocane (B75157) ring present in 3-(azocan-1-yl)-2,2-difluoropropan-1-amine, are increasingly recognized for their advantages in medicinal chemistry. bohrium.com Compared to their aromatic counterparts, saturated rings offer a three-dimensional structure that can lead to improved target binding and selectivity. bohrium.com

The primary amine group of this compound serves as a key functional handle for derivatization. Primary amines are widely utilized in the synthesis of compound libraries due to their reliable reactivity in reactions such as amide coupling, arylation, alkylation, and reductive amination. enamine.net This allows for the systematic modification of the scaffold to explore a wide chemical space.

Furthermore, the gem-difluoro group significantly influences the properties of the molecule. The introduction of fluorine can alter acidity/basicity, lipophilicity, and metabolic stability. nih.gov The CF2 group can act as a bioisostere for a carbonyl group or other functionalities, potentially leading to novel biological activities. researchgate.net The combination of the azocane ring, the primary amine, and the difluorinated chain in this compound therefore makes it a promising scaffold for the synthesis of new chemical entities with potential applications in drug discovery and chemical biology.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product Class |

| Amide Coupling | Carboxylic Acid, Coupling Agent | Amides |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amines |

| N-Arylation | Aryl Halide, Palladium Catalyst | N-Aryl Amines |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamides |

Development of Chemical Probes for Molecular Recognition Studies

Chemical probes are essential tools for studying molecular recognition events in non-biological systems, such as supramolecular and host-guest chemistry. The design of such probes often relies on creating molecules with specific binding sites and reporter groups. The azocane moiety of this compound can serve as a flexible, non-planar scaffold for the construction of host molecules. Saturated heterocycles can form pre-organized cavities capable of encapsulating guest molecules through non-covalent interactions. mdpi.com

The primary amine can be functionalized with chromophores or fluorophores to act as signaling units. Upon binding of a guest molecule within the azocane-derived cavity, a change in the spectroscopic properties of the reporter group could be observed, allowing for the detection and quantification of the host-guest interaction. The gem-difluoro group can influence the electronic environment of the binding pocket and potentially enhance the binding affinity and selectivity through non-classical hydrogen bonds or dipole-dipole interactions.

Table 2: Potential Applications in Supramolecular Chemistry

| Application | Design Principle | Potential Guest Molecules |

| Cation Sensing | Functionalization with a crown ether-like moiety | Metal ions (e.g., K+, Na+) |

| Anion Recognition | Introduction of hydrogen bond donors (e.g., ureas, thioureas) | Anions (e.g., Cl-, Br-) |

| Small Organic Molecule Binding | Creation of a hydrophobic pocket through further derivatization | Aromatic compounds, short-chain alkanes |

Precursors for Polymer and Material Science Research

The unique structural features of this compound make it a valuable precursor for the synthesis of advanced polymers and materials.

The primary amine functionality allows this compound to be used as a monomer in various polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to produce polyureas. The incorporation of the azocane ring into the polymer backbone would introduce flexibility and potentially unique conformational properties.

The presence of the gem-difluoro group is expected to impart desirable properties to the resulting polymers. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.com These properties make them suitable for a wide range of applications, from high-performance coatings to specialized membranes.

Nitrogen-containing compounds are widely used as ligands in transition metal catalysis. The azocane nitrogen and the primary amine nitrogen in this compound could potentially coordinate to a metal center, forming a bidentate ligand. The flexibility of the azocane ring could allow for the fine-tuning of the steric environment around the metal.

The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, would be influenced by the electron-withdrawing nature of the gem-difluoro group. Such ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. nih.gov

Advanced Synthetic Methodologies Development

The synthesis of fluorinated organic molecules is a rapidly developing area of organic chemistry. nih.govtandfonline.com The development of new methods for the introduction of fluorine-containing building blocks into complex molecules is of great interest. This compound itself represents a challenging synthetic target, and its synthesis could spur the development of new synthetic methodologies for the preparation of complex fluorinated amines. acs.orgnih.gov

Furthermore, the reactivity of this compound can be explored to develop new synthetic transformations. For example, reactions that selectively functionalize the azocane ring in the presence of the fluorinated moiety, or reactions that utilize the fluorine atoms to direct transformations at adjacent positions, could be of significant synthetic utility. The development of such methods would contribute to the broader field of organofluorine chemistry. avcr.cz

Contributions to Fundamental Fluorine Chemistry Research

The study of the physicochemical properties of this compound can provide valuable insights into the fundamental aspects of fluorine chemistry. The gem-difluoro group significantly impacts the conformational preferences of the propyl chain and the azocane ring. Detailed conformational analysis using techniques such as NMR spectroscopy and computational modeling could reveal interesting stereoelectronic effects arising from the C-F bonds.

Moreover, the influence of the gem-difluoro group on the basicity of the primary amine and the azocane nitrogen is a topic of fundamental interest. nih.gov A systematic study of the pKa values of this compound and its non-fluorinated analogs would provide quantitative data on the electronic effects of gem-difluorination in such systems. This fundamental knowledge is crucial for the rational design of new fluorinated molecules with tailored properties for various applications in chemical science. enamine.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for enabling broader studies of 3-(azocan-1-yl)-2,2-difluoropropan-1-amine and its derivatives. Future research could focus on several promising strategies:

Convergent Synthesis: Designing synthetic pathways where the azocane (B75157) moiety and the difluoropropanamine unit are synthesized separately and then coupled in a late-stage reaction could offer greater flexibility and efficiency. This approach would allow for the independent variation of both fragments, facilitating the creation of a diverse library of analogues.

Asymmetric Synthesis: The development of stereoselective methods to introduce chirality, either in the azocane ring or at a stereocenter on the propanamine chain, would be a significant advancement. This could involve the use of chiral catalysts or starting materials derived from the chiral pool.

Flow Chemistry Approaches: Utilizing microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates. Continuous flow processes can offer precise control over reaction parameters, leading to higher yields and purities.

A summary of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages |

| Convergent Synthesis | Late-stage coupling of pre-synthesized azocane and difluoropropanamine fragments. | Modularity, flexibility, access to analogues. |

| Asymmetric Synthesis | Enantioselective or diastereoselective introduction of stereocenters. | Access to stereoisomerically pure compounds for biological evaluation. |

| Flow Chemistry | Use of microreactors for continuous synthesis. | Improved safety, efficiency, and scalability. |

Advanced Characterization Techniques and Data Interpretation

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its properties. While standard techniques like NMR and mass spectrometry are fundamental, future research would benefit from the application of more advanced methods:

Multinuclear NMR Spectroscopy: In-depth analysis using 19F NMR spectroscopy will be critical for probing the electronic environment of the fluorine atoms. Advanced 2D NMR techniques, such as HOESY (Heteronuclear Overhauser Effect Spectroscopy), could provide insights into through-space interactions between the fluorine atoms and protons on the azocane ring, helping to define the molecule's conformational preferences.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation and intermolecular interactions. This data would be invaluable for validating computational models.

Chiroptical Spectroscopy: For chiral derivatives, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential for confirming the absolute stereochemistry and studying conformational changes in solution.

Deeper Computational Insight into Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Future computational studies could focus on:

Conformational Analysis: The eight-membered azocane ring is known to exist in multiple low-energy conformations. A thorough computational search for the conformational landscape of the entire molecule will be essential to understand its dynamic behavior and how it might interact with biological targets.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict various properties, including pKa values, bond dissociation energies, and reaction mechanisms. mdpi.comemerginginvestigators.org These calculations can guide synthetic efforts and help to explain experimental observations.

Molecular Docking Studies: If a potential biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. This can aid in the rational design of more potent analogues.

Expanding Derivatization Chemistry

The presence of a primary amine and a secondary amine within the azocane ring provides ample opportunities for chemical modification. Future research should explore a range of derivatization reactions to create a library of analogues with diverse properties.

N-Acylation and N-Sulfonylation: The primary amine can be readily acylated or sulfonylated to introduce a wide variety of functional groups. This can modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes and ketones to generate more complex secondary and tertiary amines.

Modification of the Azocane Ring: The azocane nitrogen can be functionalized, for example, through alkylation or arylation, to further explore the structure-activity relationships. Ring expansion or contraction of the azocane moiety could also lead to novel scaffolds. researchgate.netrsc.org

Table 2 outlines potential derivatization strategies.

| Reaction Type | Functional Group Targeted | Potential Outcome |

| N-Acylation/N-Sulfonylation | Primary Amine | Modulation of physicochemical properties. |

| Reductive Amination | Primary Amine | Introduction of diverse substituents. |

| N-Alkylation/N-Arylation | Azocane Nitrogen | Exploration of SAR at the cyclic amine. |

| Ring Modification | Azocane Ring | Generation of novel heterocyclic scaffolds. |

Uncovering New Applications in Chemical Systems

The unique combination of functional groups in this compound suggests potential applications in various areas of chemistry. Future research should aim to uncover these applications:

Medicinal Chemistry: The introduction of fluorine atoms is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov The title compound could serve as a scaffold for the development of new therapeutic agents. The azocane moiety is also present in some bioactive natural products. researchgate.net

Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric metal catalysis or as organocatalysts. The presence of multiple heteroatoms could allow for effective coordination to metal centers.

Materials Science: Fluorinated compounds can possess unique properties, such as hydrophobicity and thermal stability. Derivatives of this compound could be investigated for their potential use in the development of new polymers or functional materials.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and high-resolution mass spectrometry (HRMS). For fluorinated compounds, ¹⁹F NMR is critical to confirm the presence and position of fluorine atoms . Liquid chromatography-mass spectrometry (LC-MS) can assess purity, with retention time and fragmentation patterns compared to reference standards.

Q. What are recommended protocols for handling and storing this compound to ensure stability?

- Methodology : Store the compound as a powder under inert gas (argon or nitrogen) at -20°C to prevent degradation. For solutions, use anhydrous DMSO or ethanol, aliquot into single-use vials, and store at -80°C to avoid repeated freeze-thaw cycles. Monitor stability via periodic LC-MS analysis .

Q. How can solubility challenges be addressed in in vitro assays?

- Methodology : Pre-dissolve the compound in DMSO (≤1% v/v final concentration in assays). If insoluble, use co-solvents like ethanol or dimethylacetamide (DMA). For aqueous buffers, employ cyclodextrin-based solubilization agents. Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory reactivity data in fluorinated amine derivatives?

- Methodology : Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., deuterated solvents) to elucidate reaction mechanisms. Use density functional theory (DFT) calculations to model electronic effects of the azocane ring and difluoromethyl group. Cross-validate findings with control experiments using structurally analogous compounds (e.g., non-fluorinated azocane derivatives) .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology : Employ design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For fluorinated amines, use Pd-catalyzed cross-coupling or reductive amination under anhydrous conditions. Monitor reaction progress via in situ IR spectroscopy or GC-MS. Purify intermediates via flash chromatography with fluorinated silica gel to enhance resolution .

Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Analyze degradation products using ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS. Compare stability profiles to structurally related compounds (e.g., 3-(7-fluoroindol-3-yl)propan-1-amine) to identify degradation-prone functional groups .

Q. How can researchers address discrepancies in bioactivity data across different assay systems?

- Methodology : Standardize assay conditions (e.g., cell line passage number, serum concentration). Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target binding. Perform metabolomic profiling to identify off-target interactions or metabolic byproducts influencing activity .

Methodological Notes

- Data Validation : Cross-reference analytical results with databases like PubChem for spectral libraries .

- Safety Protocols : Follow OSHA guidelines for fluorinated amines: use fume hoods, nitrile gloves, and conduct waste disposal via certified hazardous waste contractors .

- Contradiction Resolution : Apply the "weight of evidence" framework to prioritize data from peer-reviewed journals over preliminary findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.